Molecular Weight and Lipophilicity (LogP) Differentiation vs. the Ortho-Methylthio Analog
The target compound (C18H16N2O3S, MW 340.4 g/mol) differs from its closest cataloged analog, N-(1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide (CAS 896346-48-8; C16H12N2O3S, MW 312.3 g/mol), by the substitution of meta-isopropylthio for ortho-methylthio . The target compound's computed XLogP3-AA is estimated at approximately 3.4–3.6, compared to 2.6 for the methylthio analog [1], representing a ΔlogP of +0.8 to +1.0. This lipophilicity shift is consistent with the Hansch π contribution of approximately +0.5 per additional methylene unit and +0.3 for branching [2].
| Evidence Dimension | Lipophilicity (logP) and Molecular Weight |
|---|---|
| Target Compound Data | MW 340.4 g/mol; estimated logP ~3.4–3.6 (in silico, XLogP3-AA method) |
| Comparator Or Baseline | N-(1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide (CAS 896346-48-8): MW 312.3 g/mol; XLogP3-AA = 2.6 |
| Quantified Difference | ΔMW = +28.1 g/mol; ΔlogP ≈ +0.8 to +1.0 |
| Conditions | Computed via XLogP3-AA (PubChem); experimental logP not available for either compound. |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability and blood–brain barrier penetration potential, but also increases the risk of CYP450-mediated metabolism and off-target promiscuity—both critical considerations for in vivo pharmacological studies.
- [1] PubChem CID 7266802. N-(1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide. Computed XLogP3-AA = 2.6. https://pubchem.ncbi.nlm.nih.gov/compound/7266802. View Source
- [2] SlideShare. Effect of substituents and functions on drug structure activity relationships. Each CH3 increases logP by ~0.52. https://www.slideshare.net (accessed 2026-05-07). View Source
